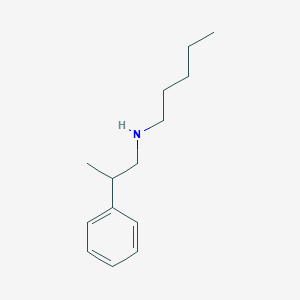
N-(2-phenylpropyl)pentan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylpropyl)pentan-1-amine, also known as PPAP, is a synthetic compound that belongs to the class of phenylethylamines. It was first synthesized by the Japanese chemist Toshihiko Shiro in 1973. PPAP has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
N-(2-phenylpropyl)pentan-1-amine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, motivation, and cognitive function. N-(2-phenylpropyl)pentan-1-amine acts as a dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine into the presynaptic neuron, resulting in increased dopamine levels in the synaptic cleft.
Biochemical and Physiological Effects:
N-(2-phenylpropyl)pentan-1-amine has been shown to have several biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin in the brain, which can improve mood, motivation, and cognitive function. N-(2-phenylpropyl)pentan-1-amine also increases the activity of the enzyme tyrosine hydroxylase, which is responsible for the synthesis of dopamine, norepinephrine, and epinephrine.
实验室实验的优点和局限性
N-(2-phenylpropyl)pentan-1-amine has several advantages for use in lab experiments. It is relatively easy and inexpensive to synthesize, and it has low toxicity. N-(2-phenylpropyl)pentan-1-amine has also shown promising results in various scientific research applications. However, there are also some limitations to its use. N-(2-phenylpropyl)pentan-1-amine has a short half-life, which means it may not be effective for long-term treatments. It also has a low bioavailability, which means that only a small amount of the compound reaches the brain.
未来方向
There are several future directions for the study of N-(2-phenylpropyl)pentan-1-amine. One area of research is the development of more potent and selective dopamine reuptake inhibitors that have a longer half-life and higher bioavailability. Another area of research is the investigation of N-(2-phenylpropyl)pentan-1-amine's potential as a treatment for neurodegenerative disorders such as Parkinson's disease. Additionally, more research is needed to determine the safety and efficacy of N-(2-phenylpropyl)pentan-1-amine in humans.
合成方法
The synthesis of N-(2-phenylpropyl)pentan-1-amine involves the reaction of 1-phenyl-2-bromopropane with 1-pentanamine in the presence of a palladium catalyst. The resulting product is purified through a series of chromatographic techniques to obtain pure N-(2-phenylpropyl)pentan-1-amine.
科学研究应用
N-(2-phenylpropyl)pentan-1-amine has shown promising results in various scientific research applications. It has been studied for its potential use as a cognitive enhancer, antidepressant, and neuroprotective agent. N-(2-phenylpropyl)pentan-1-amine has also been investigated for its potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
属性
产品名称 |
N-(2-phenylpropyl)pentan-1-amine |
|---|---|
分子式 |
C14H23N |
分子量 |
205.34 g/mol |
IUPAC 名称 |
N-(2-phenylpropyl)pentan-1-amine |
InChI |
InChI=1S/C14H23N/c1-3-4-8-11-15-12-13(2)14-9-6-5-7-10-14/h5-7,9-10,13,15H,3-4,8,11-12H2,1-2H3 |
InChI 键 |
OSCRLMXNDRDFHX-UHFFFAOYSA-N |
SMILES |
CCCCCNCC(C)C1=CC=CC=C1 |
规范 SMILES |
CCCCCNCC(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262000.png)
![N-[2-(butyrylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B262021.png)

![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)


![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)

![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)




![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)